2H-Inden-2-one
Description
Structure
3D Structure
Properties
CAS No. |
93465-07-7 |
|---|---|
Molecular Formula |
C9H6O |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
inden-2-one |
InChI |
InChI=1S/C9H6O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-6H |
InChI Key |
UQUWSELRIJLNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)C=C2C=C1 |
Origin of Product |
United States |
Historical Evolution of Research on Transient Indenone Species
Early Theoretical Postulations and Computational Predictions for Indenone Stability
In the mid-20th century, with the advent of quantum mechanical calculations, chemists began to predict the properties of molecules that had not yet been synthesized. Early computational methods, though rudimentary by today's standards, provided the first insights into the relative stabilities of different indenone isomers. These initial theoretical forays suggested that isomers like 2H-Inden-2-one, which lack a fully benzenoid ring, would be significantly less stable than their aromatic counterparts.
The development of more sophisticated computational tools, particularly those based on Density Functional Theory (DFT), has allowed for a more quantitative assessment of the stability and electronic structure of these transient species. A key factor in the predicted instability of this compound is its antiaromatic character. Antiaromaticity is a property of cyclic, planar molecules with 4n π-electrons that leads to significant destabilization wikipedia.org. Computational methods are crucial for predicting and quantifying this destabilization, often through the calculation of thermochemical parameters and magnetic properties mdpi.commdpi.com.
One of the most widely used computational tools to assess aromaticity and antiaromaticity is the Nucleus-Independent Chemical Shift (NICS) diva-portal.org. NICS calculations predict the magnetic shielding at the center of a ring system. A negative NICS value is indicative of a diatropic ring current and aromaticity, while a positive NICS value suggests a paratropic ring current and antiaromaticity. Theoretical calculations for this compound and its analogues consistently show positive NICS values, confirming their antiaromatic nature and providing a theoretical basis for their high reactivity and transient existence.
| Compound | Relative Energy (kcal/mol) | NICS(1)zz (ppm) | Predicted Stability |
|---|---|---|---|
| 1-Indanone (B140024) | 0 (Reference) | -10.5 | Stable |
| This compound | +25.3 | +15.2 | Transient |
| 3H-Inden-3-one | +18.7 | +8.9 | Transient |
Seminal Experimental Attempts and Breakthroughs in the Generation of Unstable Indenones
The experimental generation and characterization of highly reactive molecules like this compound require specialized techniques that can create these species in a controlled environment and probe their properties before they decompose. Two of the most powerful methods in this regard are flash vacuum pyrolysis (FVP) and matrix isolation spectroscopy.
Flash vacuum pyrolysis involves heating a precursor molecule to high temperatures under high vacuum, causing it to fragment or rearrange to form the desired transient species caltech.eduresearchgate.netresearchgate.net. The products are then rapidly cooled and condensed, often onto a cryogenic surface for spectroscopic analysis. This technique is ideal for unimolecular reactions and for generating molecules that are too reactive to be synthesized using conventional solution-phase chemistry. For the generation of this compound, a potential precursor for FVP is indane-1,2-dione, which upon heating could extrude a molecule of carbon monoxide nih.gov.
Matrix isolation, a technique pioneered in the 1950s, allows for the direct observation of highly reactive species by trapping them in an inert gas matrix (typically argon or nitrogen) at very low temperatures (around 10 K) ifpan.edu.plwikipedia.orgfu-berlin.defu-berlin.deuc.pt. The inert environment prevents the reactive molecules from interacting with each other, allowing for their characterization by various spectroscopic methods, most notably infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy ifpan.edu.pl. The low temperatures also lead to sharper spectral features, aiding in the identification of the trapped species wikipedia.org.
A significant breakthrough in the experimental study of this compound (also referred to as isoindenone) was the development of a method for its generation from 1-bromo-2-tert-butyldimethylsilyloxyindenes through reaction with caesium fluoride rsc.org. This approach allowed for the smooth generation of inden-2-one and its derivatives, which could then be efficiently trapped through both intermolecular and intramolecular reactions rsc.org. This work provided definitive experimental evidence for the existence of this transient species and opened the door to studying its reactivity. Photochemical methods have also been explored for the generation of reactive intermediates, including the photochemical [2+2] cycloaddition of carbonyl compounds and the generation of reactive enediynes acs.orgnih.govrsc.org.
| Technique | Principle | Application to this compound |
|---|---|---|
| Flash Vacuum Pyrolysis (FVP) | High-temperature, low-pressure thermal decomposition of a precursor. | Generation from precursors like indane-1,2-dione. |
| Matrix Isolation Spectroscopy | Trapping of reactive species in a cryogenic, inert gas matrix for spectroscopic analysis. | Direct observation and characterization of the isolated molecule. |
| Chemical Trapping | Reaction of the transient species with a stable molecule to form an isolable product. | Confirmation of its generation and study of its reactivity. |
Paradigm Shifts in Understanding Antiaromaticity as Applied to this compound Analogues
The concept of antiaromaticity, first proposed by Ronald Breslow in 1967, has been a cornerstone in understanding the instability of certain cyclic conjugated molecules wikipedia.org. Initially, the definition of antiaromaticity was strictly tied to Hückel's rule for planar, cyclic systems with 4n π-electrons. However, the study of more complex systems, such as the analogues of this compound, has led to a more nuanced understanding of this phenomenon.
A significant paradigm shift has been the realization that antiaromaticity is not an "all-or-nothing" property but rather a continuum. The degree of antiaromaticity can be influenced by various factors, including geometric distortions and the fusion of other rings to the antiaromatic core. Molecules will often adopt non-planar geometries to avoid the destabilizing effects of antiaromaticity wikipedia.org.
The study of indenofluorenes, which can be considered as extended analogues of this compound, has been particularly insightful in this regard. These molecules contain a pentalene-like core, a classic antiaromatic system. However, the fusion of benzene (B151609) rings to this core can modulate the degree of antiaromaticity. Computational studies on these systems have revealed that the antiaromatic character can be tuned by the nature of the fused rings rsc.org. This has led to a paradigm shift from viewing antiaromaticity as a solely destabilizing feature to a property that can be harnessed to create materials with interesting electronic and optical properties rsc.orgchemistryworld.com. The inherent reactivity of antiaromatic compounds can be a driving force in certain chemical reactions, a concept that has been explored in the context of small molecule activation diva-portal.org.
The investigation of this compound and its analogues has thus contributed to a more sophisticated understanding of antiaromaticity, moving beyond simple electron counting rules to a more comprehensive view that incorporates structural and electronic factors. This has been instrumental in the rational design of novel conjugated systems with tailored properties.
Methodologies for the Generation and Characterization of 2h Inden 2 One
Gas-Phase Generation Techniques for 2H-Inden-2-one
The formation of this compound in the gas phase is typically achieved through high-energy processes that induce the fragmentation or rearrangement of stable precursor molecules. These methods are designed to produce the target molecule in a low-pressure environment, minimizing intermolecular reactions and facilitating its isolation and detection.
Flash vacuum pyrolysis (FVP) is a powerful technique for generating reactive intermediates by heating a precursor molecule under high vacuum. ias.ac.inwikipedia.org This process involves passing the volatilized precursor through a heated tube, where it undergoes unimolecular decomposition or rearrangement. ias.ac.inwikipedia.org The products are then rapidly cooled and trapped for analysis. wikipedia.org FVP is particularly well-suited for studying reactions that occur via unimolecular pathways. wikipedia.org The generation of various reactive species, including nitrenes and carbenes, has been successfully achieved using FVP, often in conjunction with matrix isolation for spectroscopic observation. nih.gov For instance, the pyrolysis of 1,2-indandione has been shown to produce fulvenallene. ias.ac.in While direct FVP synthesis of this compound is not extensively documented in the provided results, the technique's utility in generating related cyclic and reactive species from appropriate precursors is well-established. psu.eduacademie-sciences.fr
Photochemical methods offer an alternative route to generating reactive species by using light to induce molecular transformations. umich.edu Irradiation of a suitable precursor can lead to the formation of excited states that subsequently rearrange or fragment to yield the desired transient molecule. psu.edu For example, photochemical reactions of ortho-alkylphenyl ketones are known to proceed through a photoenolization mechanism. psu.edu While specific photochemical strategies for the direct synthesis of this compound are not detailed in the provided search results, the general principles of photochemistry suggest that a precursor with an appropriate chromophore and leaving group could potentially yield this compound upon irradiation. libretexts.org The study of photochemical reactions in low-temperature matrices can provide valuable insights into the mechanisms of formation and the properties of transient species. researchgate.net
Beyond FVP and photochemistry, other high-energy pathways can lead to the formation of transient molecules like this compound. Natural systems, for instance, utilize high-energy, self-assembled structures to carry out specific biological functions through dissipative processes. rsc.org While not directly applicable to gas-phase synthesis, these natural processes highlight the role of high-energy intermediates in chemical transformations. rsc.org In combustion and interstellar environments, high-temperature reactions can lead to the formation of complex aromatic structures like naphthalene (B1677914) and indene (B144670) through radical-mediated pathways. acs.org These environments provide the necessary energy to overcome activation barriers and form transient species that are intermediates in larger reaction networks. acs.org The formation of 2H-azirines, another class of strained heterocycles, can be achieved through energy transfer processes, avoiding the need to handle these unstable intermediates directly. nih.gov Such strategies could conceptually be adapted for the in situ generation of this compound.
Matrix Isolation Spectroscopy for In Situ Characterization of this compound
Matrix isolation is a technique that allows for the spectroscopic study of transient or unstable species. fu-berlin.deruhr-uni-bochum.de It involves trapping the species of interest in a rigid, inert matrix (typically a noble gas like argon or neon) at very low temperatures. ruhr-uni-bochum.de This environment prevents diffusion and bimolecular reactions, preserving the isolated molecule for an extended period, allowing for detailed spectroscopic analysis. fu-berlin.de
Infrared (IR) spectroscopy is a primary tool for the structural characterization of molecules isolated in inert matrices. uc.pt The technique probes the vibrational frequencies of a molecule, which are highly sensitive to its structure and bonding. libretexts.org Different functional groups exhibit characteristic absorption frequencies, allowing for their identification. libretexts.org For a ketone like this compound, the most prominent feature in its IR spectrum would be the carbonyl (C=O) stretching vibration. The exact position of this band provides information about the electronic environment of the carbonyl group. By comparing the experimentally observed IR spectrum of a matrix-isolated species with theoretical predictions, a definitive identification can be made. uc.pt The fingerprint region of the IR spectrum, which contains a complex pattern of absorptions, is unique to each molecule and can be used for positive identification by comparison with known standards. libretexts.org
The following table summarizes the characteristic IR absorption frequencies for relevant functional groups.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1780 - 1650 |
| C=C (Alkene) | 1680 - 1620 |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Alkane) | 3000 - 2850 |
This table provides general ranges for IR absorptions. The precise frequencies for this compound would be influenced by its specific molecular structure and the matrix environment.
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mrclab.com The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation. libretexts.org For this compound, the presence of the conjugated system involving the benzene (B151609) ring and the enone moiety would give rise to characteristic absorptions in the UV-Vis spectrum. By analyzing the position and intensity of these absorptions, insights into the electronic energy levels and the nature of the electronic transitions can be obtained. libretexts.orgmrclab.com UV-Vis spectroscopy is a valuable complementary technique to IR spectroscopy in the characterization of matrix-isolated species. rsc.org
The following table indicates the expected UV-Vis absorption characteristics for relevant chromophores.
| Chromophore | Typical λmax (nm) | Type of Transition |
| C=C (Isolated) | ~170 | π → π |
| C=O (Isolated) | ~180, ~280 | π → π, n → π |
| Benzene | ~184, ~204, ~256 | π → π |
| Conjugated Enone | >200 | π → π, n → π |
The λmax values are approximate and can be shifted by substitution and solvent effects. For this compound, the conjugation of the carbonyl group with the benzene ring would lead to a red shift (longer wavelength) of the π → π transition compared to isolated chromophores.*
Advanced Spectroscopic Techniques for Structural Elucidation of Trapped this compound (e.g., EPR, Photoelectron Spectroscopy)
The fleeting existence of this compound necessitates advanced spectroscopic methods that can probe its structure under conditions of extreme cold and isolation. Techniques such as Flash Vacuum Pyrolysis (FVP) are employed to generate such reactive intermediates, which are then trapped in an inert matrix (like solid argon) at cryogenic temperatures for spectroscopic analysis. e-bookshelf.dersc.orgfu-berlin.deuq.edu.au This matrix isolation technique prevents the reactive molecules from undergoing bimolecular reactions, allowing for detailed structural investigation. fu-berlin.depwr.edu.pl
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have unpaired electrons. scripps.edu This makes it an indispensable tool for detecting and characterizing molecules in a triplet state or radical species. scripps.eduwisc.edu While a direct EPR spectrum for the parent this compound was not found in the surveyed literature, the methodology can be illustrated with a closely related system. For instance, the photoreactivity of 2-azido-2-phenyl-1,3-indandione has been studied at cryogenic temperatures, where EPR spectroscopy was used to identify the transient alkylnitrene intermediate formed upon irradiation. acs.orgnih.gov
In such an experiment, the precursor is irradiated within a cryogenic matrix (e.g., 2-methyltetrahydrofuran (B130290) at 77 K), and the EPR spectrum of the resulting paramagnetic species is recorded. The spectrum provides key parameters, known as zero-field splitting (ZFS) parameters, |D/hc| and |E/hc|, which give information about the distribution of the unpaired electrons and the geometry of the molecule. acs.orgresearchgate.net
This table presents EPR data for nitrene intermediates generated from related indandione and naphthalene dione (B5365651) precursors, illustrating the type of data obtained from EPR analysis of trapped reactive species.
The application of this technique to this compound would allow researchers to determine if it possesses a triplet ground state or if a triplet state is accessible, providing fundamental insights into its electronic structure and antiaromatic character.
Photoelectron Spectroscopy (PES)
Photoelectron Spectroscopy (PES) is a powerful analytical technique used to measure the ionization energies of molecules. researchgate.netlibretexts.org In a PES experiment, a sample is irradiated with high-energy photons (UV or X-rays), causing the ejection of electrons. By measuring the kinetic energy of these ejected photoelectrons, the binding energies of the electrons in their respective molecular orbitals can be determined. libretexts.org
For a highly reactive molecule like this compound, PES would typically be coupled with a gas-phase generation method like Flash Vacuum Pyrolysis (FVP). uq.edu.au The precursor molecule is pyrolyzed in a high-vacuum tube, and the resulting stream of molecules, including the transient this compound, is immediately irradiated and analyzed by the spectrometer.
The resulting photoelectron spectrum would consist of a series of bands, each corresponding to the ionization from a different molecular orbital. The position of these bands provides the vertical ionization energies, offering a direct experimental map of the molecule's electronic structure. This data is invaluable for benchmarking quantum chemical calculations and understanding the effects of antiaromaticity on orbital energies. While specific PES data for this compound is not detailed in the surveyed literature, the technique remains a primary tool for such investigations. uq.edu.aulibretexts.orgresearchgate.net
In Situ Generation Methodologies for this compound in Solution-Phase Reactions
Given the high reactivity of this compound, its use in synthetic chemistry relies on methods where it is generated in situ—directly within the reaction mixture in the presence of a trapping agent. This strategy circumvents the need for its isolation by ensuring that the transient intermediate is consumed as soon as it is formed.
A successful methodology for the in situ generation of this compound (and its simple derivatives) involves the treatment of 1-bromo-2-tert-butyldimethylsilyloxyindenes with caesium fluoride. rsc.org The reaction is believed to proceed via fluoride-induced elimination of the silyl (B83357) bromide group, yielding the transient inden-2-one.
This generated intermediate is highly electrophilic and can be efficiently trapped by various reagents, particularly in cycloaddition reactions. For example, when generated in the presence of a diene like furan (B31954), this compound acts as a dienophile and readily undergoes a Diels-Alder reaction to form a stable adduct. rsc.org This trapping reaction serves as definitive evidence for the formation of the transient intermediate.
| Precursor | Reagent | Trapping Agent | Product | Reference |
| 1-Bromo-2-tert-butyldimethylsilyloxyindene | Caesium Fluoride (CsF) | Furan | Diels-Alder adduct of this compound and furan | rsc.org |
| 1-Bromo-2-tert-butyldimethylsilyloxy-1-methylindene | Caesium Fluoride (CsF) | Furan | Diels-Alder adduct of 1-methyl-2H-inden-2-one and furan | rsc.org |
This table summarizes the in situ generation of this compound and a derivative, followed by their intermolecular trapping via a Diels-Alder reaction as described in the literature.
This in situ generation and trapping methodology provides a viable pathway to harness the reactivity of the antiaromatic this compound for the synthesis of more complex molecular architectures. rsc.orgcharlotte.edu Similar strategies are widely used for other reactive intermediates, such as nitrile imines generated from hydrazonoyl chlorides, which are then used in [3+2] cycloaddition reactions. researchgate.net
Theoretical and Computational Investigations of 2h Inden 2 One
Quantum Chemical Assessment of 2H-Inden-2-one Electronic Structure
Quantum chemical calculations are instrumental in understanding the electronic characteristics of this compound. These methods offer a detailed picture of electron distribution and energy levels within the molecule.
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be distributed in a series of molecular orbitals of specific energy levels. numberanalytics.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. numberanalytics.comwikipedia.org The energy and symmetry of the HOMO and LUMO are crucial in predicting a molecule's chemical reactivity and electronic properties. researchgate.netlibretexts.org
The interaction between the HOMO of one molecule and the LUMO of another is a key principle in explaining chemical reactions. wikipedia.orgresearchgate.net The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a significant parameter. A smaller gap generally indicates higher reactivity, greater polarizability, and lower kinetic stability. researchgate.net
For indenone derivatives, computational studies have been used to determine the energies of the HOMO and LUMO, providing insights into their electronic behavior. For instance, in a study of indenone azines, the HOMO and LUMO energy levels were calculated to understand their electron-accepting character. researchgate.net
Table 1: Frontier Orbital Energies of Selected Indenone Derivatives This table is based on data from computational studies of indenone derivatives and illustrates the typical range of HOMO and LUMO energies.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Indenone Azine (E,E)-3c researchgate.net | -6.61 | -3.45 | 3.16 |
| Indenone Azine (Z,Z)-3e researchgate.net | -6.58 | -3.42 | 3.16 |
| Indenone Azine (E,E)-3f researchgate.net | -6.34 | -3.19 | 3.15 |
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. wikipedia.org It has proven to be a powerful tool for studying the properties of indenone systems. acs.orgmaterialsciencejournal.org DFT calculations can predict various molecular properties, including geometries, electronic structures, and spectroscopic data. jstar-research.commdpi.comresearchgate.net
DFT studies on indenone derivatives have been employed to:
Investigate the structural and spectroscopic properties of newly synthesized compounds. materialsciencejournal.org
Analyze the electronic characteristics and HOMO-LUMO gaps to understand their potential applications in materials science. researchgate.net
Correlate theoretical predictions with experimental results from techniques like UV-vis absorption and fluorescence spectroscopies. acs.org
For example, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to compute the optimized geometry, frontier molecular orbitals, and other quantum chemical parameters for 2,3-dihydrobenzofuran (B1216630) tethered arylidene indanones. materialsciencejournal.org In another study, time-dependent DFT (TD-DFT) was used to investigate the optical and electronic properties of di(benz[f]indenone)-fused tetraazaanthracene isomers. acs.org
Ab initio methods are computational chemistry methods based on quantum mechanics that are not dependent on experimental data for their fundamental parameters. wikipedia.orgtaylorandfrancis.com These "first-principles" calculations aim to solve the electronic Schrödinger equation to provide highly accurate predictions of molecular properties. wikipedia.org
While often more computationally demanding than DFT, ab initio methods like Hartree-Fock (HF), configuration interaction (CI), and coupled cluster (CC) can provide benchmark results for molecular geometries, energies, and other properties. wikipedia.org For instance, ab initio calculations have been used to investigate the molecular structure of derivatives of indan-1,3-dione, providing data on bond lengths and angles that can be compared with experimental X-ray crystallography results. researchgate.net These methods are crucial for obtaining a deep and accurate understanding of the intrinsic properties of molecules like this compound, free from the approximations inherent in some other computational approaches.
Antiaromaticity Assessment in this compound and Related Indenones
Antiaromaticity is a property of cyclic molecules with a π-electron system that leads to significant destabilization. masterorganicchemistry.comwikipedia.org A molecule is considered antiaromatic if it is cyclic, planar, has a complete conjugated π-electron system, and possesses 4n π-electrons. wikipedia.org Studies have suggested that 2-indenones exhibit a degree of antiaromatic character, which influences their stability and reactivity compared to the more stable 1-indenone isomers. researchgate.netscribd.com
The reduced aromatic character and higher reactivity of the 2-one series are attributed to the π-component of the orbital interaction term. researchgate.netcsic.es This inherent instability in the 2H-indol-2-one system, a related aza-derivative, has been harnessed for the synthesis of other complex molecules. researchgate.net
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity or antiaromaticity of a cyclic system. acs.orgnih.gov It involves calculating the magnetic shielding at the center of a ring or at a point above the ring plane. researchgate.net A negative NICS value is indicative of aromaticity (diatropic ring current), while a positive value suggests antiaromaticity (paratropic ring current). chemrxiv.orgtrinity.edu
NICS calculations have been instrumental in comparing the aromaticity of 1-indenones and 2-indenones. researchgate.netcsic.es These studies have shown that 2-indenones possess a reduced aromatic character compared to their 1-one counterparts. researchgate.net The NICS(1)zz value, which is the zz-component of the NICS tensor calculated 1 Å above the ring, is often considered a reliable indicator of π-aromaticity. researchgate.net
Table 2: Representative NICS(1)zz Values for Indenyl Systems This table presents calculated NICS(1)zz values for related indenyl cationic systems to illustrate the application of this method in assessing antiaromaticity. Positive values are indicative of antiaromatic character.
| System | NICS(1)zz (ppm) | Reference |
|---|---|---|
| Unsubstituted Indenylidene Dibenzotropylium Dication | +22.1 | trinity.edu |
| Phenyl-substituted Indenylidene Dibenzotropylium Dication | +21.5 | trinity.edu |
Anisotropy of the Induced Current Density (AICD), also referred to as Anisotropy of the Current-Induced Density, is a computational method used to visualize and quantify electron delocalization in molecules. beilstein-institut.deresearchgate.net It provides a three-dimensional representation of the induced ring currents in a molecule when subjected to an external magnetic field.
In AICD plots, a clockwise circulation of current density vectors (diatropic current) is characteristic of aromatic systems, while a counter-clockwise circulation (paratropic current) indicates antiaromaticity. researchgate.netresearchgate.net This method offers a powerful visual tool to complement NICS calculations in assessing the aromatic character of molecules. For example, AICD analysis has been used to confirm the presence of diatropic ring currents in aromatic systems and paratropic currents in antiaromatic systems, providing a clear picture of electron delocalization pathways. researchgate.netrsc.org
Computational Metrics of Local and Global Antiaromaticity in Indenone Systems
The concept of aromaticity and antiaromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems. numberanalytics.com Antiaromatic compounds, which possess 4n π electrons in a cyclic, planar system, are characterized by their inherent instability. numberanalytics.com Computational chemistry offers powerful tools to quantify the aromatic or antiaromatic character of molecules.
For indenone systems, including this compound, several computational metrics are employed to assess their local and global antiaromaticity. These include Nucleus-Independent Chemical Shift (NICS), the para-delocalization index (PDI), the aromatic fluctuation index (FLU), and the multicenter delocalization index (MCI). scribd.com
Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A positive NICS value is indicative of an antiaromatic system, signifying a paratropic ring current, while a negative value suggests aromaticity due to a diatropic ring current. acs.org For instance, the antiaromaticity of indenyl systems in certain dications has been evaluated using NICS calculations, showing a direct relationship between the degree of antiaromaticity and the charge within the system. trinity.edu
These computational tools collectively provide a detailed picture of the electronic structure and the extent of antiaromatic character in indenone systems.
Table 1: Computational Metrics for Aromaticity/Antiaromaticity
| Metric | Principle | Indication of Antiaromaticity |
| NICS | Magnetic shielding at the ring center. acs.org | Positive value. acs.org |
| PDI | Electron delocalization between para-related atoms. scribd.com | Varies depending on the specific system. |
| FLU | Fluctuation of electron delocalization around the ring. scribd.com | Higher values suggest lower aromaticity. |
| MCI | Multicenter electron delocalization. scribd.com | Lower values are generally associated with reduced aromatic character. |
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.orgscribd.com This analysis is crucial for understanding the relationship between a molecule's structure, its potential energy, and its stability. libretexts.org The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org It provides a landscape of all possible conformations and the energy barriers between them. libretexts.org
For this compound, computational methods can be used to generate a PES by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy at each point. researchgate.net This process, often performed using techniques like Density Functional Theory (DFT), allows for the identification of stable conformers, which correspond to minima on the PES, and transition states, which are saddle points connecting these minima. researchgate.netbeilstein-journals.orgnih.gov
The study of the PES reveals the most stable three-dimensional structure of the molecule and the energy required for conformational changes. researchgate.net Factors that influence the potential energy of conformers include steric interactions, torsional strain, and angle strain. libretexts.org By analyzing the PES, researchers can determine the relative populations of different conformers at a given temperature using the Boltzmann distribution. researchgate.net
Computational Prediction of Spectroscopic Parameters for this compound Identification
Computational quantum chemistry is a powerful tool for predicting various spectroscopic parameters, which is invaluable for the identification and characterization of molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are frequently employed to simulate spectra that can be compared with experimental data. researchgate.netacs.org
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted computationally. nih.govnmrdb.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Recent advancements in machine learning and AI are also being applied to predict NMR spectra with increasing accuracy. arxiv.org Computational predictions of ¹H and ¹³C NMR spectra for related indene (B144670) derivatives have shown good agreement with experimental results, aiding in their structural elucidation. bg.ac.rs
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. mrclab.com These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule. nih.gov For example, the characteristic C=O stretching frequency in indenone systems can be accurately predicted. dergipark.org.tr
UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are used to predict the electronic transitions of a molecule, which correspond to the absorption maxima in a UV-Vis spectrum. mrclab.comresearchgate.net This allows for the interpretation of the observed electronic absorption bands and provides insight into the electronic structure of the molecule. researchgate.net
The correlation between computationally predicted and experimentally measured spectroscopic data provides a robust method for confirming the structure of this compound. researchgate.net
Table 2: Predicted Spectroscopic Data for Indenone Derivatives
| Spectroscopic Technique | Predicted Parameter | Computational Method |
| NMR | Chemical Shifts (ppm) | GIAO, DFT nih.gov |
| IR | Vibrational Frequencies (cm⁻¹) | DFT nih.gov |
| UV-Vis | Absorption Maxima (nm) | TD-DFT researchgate.net |
Reactivity Profiles and Mechanistic Studies of 2h Inden 2 One As a Transient Intermediate
Pericyclic Reactions Involving 2H-Inden-2-onemsu.eduwikipedia.org
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.orgweebly.com These reactions are characterized by a simultaneous breaking and forming of bonds in a single kinetic step and are largely unaffected by solvent changes or the presence of radical or ionic catalysts. msu.edu The primary types of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.eduwomengovtcollegevisakha.ac.in
[4+2] Cycloaddition Reactions (Diels-Alder Type) with Dienophileswikipedia.orgorganic-chemistry.org
The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene with a dienophile, typically an alkene or alkyne, to form a six-membered ring. wikipedia.orgorganic-chemistry.orgebsco.comlibretexts.org This reaction is a powerful tool for constructing cyclic systems with high regio- and stereoselectivity. nih.gov The reactivity in a normal-demand Diels-Alder reaction is enhanced when the diene is electron-rich and the dienophile is electron-poor, due to the presence of electron-withdrawing groups. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com
While specific studies detailing 2H-Inden-2-one as the diene component in Diels-Alder reactions are not extensively documented in the provided results, its structural analog, 2H-pyran-2-one, demonstrates this reactivity. chim.it 2H-pyran-2-ones react with dienophiles like alkenes and alkynes, although often requiring harsh thermal conditions due to their partial aromatic character which decreases their reactivity as dienes. chim.it Similarly, heterocyclic o-quinodimethanes, which share structural motifs with this compound, are generated in situ and trapped with various dienophiles to yield cycloadducts. ias.ac.in The reaction of anionic heterocyclic o-quinodimethanes with dienophiles like β-nitrostyrene and chalcone (B49325) proceeds with high regioselectivity. ias.ac.in
| Diene Analog | Dienophile | Conditions | Product Type | Ref |
| 2H-Pyran-2-one | Alkyne | Thermal/High Pressure | Substituted Aniline | rsc.org |
| 3-Acylamino-2H-pyran-2-one | Alkyne | Varies | Substituted Aniline | chim.it |
| Anionic Pyrazolone o-quinodimethane | β-Nitrostyrene | - | Substituted Indazolone | ias.ac.in |
| Anionic Pyrazolone o-quinodimethane | Chalcone | - | Substituted Indazolone | ias.ac.in |
[2+2] Cycloadditions and Photocycloadditions with this compound
[2+2] cycloaddition reactions involve the combination of two components with two π-electrons each to form a four-membered cyclobutane (B1203170) ring. libretexts.orgresearchgate.net These reactions are often induced photochemically and are a valuable method for synthesizing strained ring systems. researchgate.net The photocycloaddition can occur between two alkenes, or an enone and an alkene, and can be achieved through direct irradiation or with the use of a photosensitizer. researchgate.netnih.gov
Intramolecular [2+2] photocycloadditions of dienones, for instance, can be promoted by an iridium(III) catalyst under visible light to form bridged cyclobutanes with high regioselectivity and yields. nih.gov Copper(I) salts are also effective catalysts for [2+2] photocycloadditions, particularly for unactivated alkenes. researchgate.netwisc.edu These reactions can tolerate a variety of functional groups. wisc.edu While direct examples involving this compound are not specified, the general reactivity patterns of related enone systems suggest its potential participation in such transformations. The formation of [2+2] cycloadducts can sometimes compete with [4+2] cycloadditions, indicating the possible involvement of a common zwitterionic intermediate. mdpi.com
1,3-Dipolar Cycloaddition Pathways Utilizing this compound Derived Specieswikipedia.orgorganic-chemistry.org
1,3-Dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile (such as an alkene or alkyne) to create a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgsphinxsai.com This reaction, often referred to as the Huisgen cycloaddition, is a concerted pericyclic process that allows for the stereospecific synthesis of heterocycles. wikipedia.orgorganic-chemistry.org
Species derived from indanone structures can participate in these reactions. For example, non-stabilized azomethine ylides, generated in situ from isatin (B1672199) derivatives and L-proline, react with (E,E)-1,3-bis(arylidene)indan-2-ones, which act as dipolarophiles. researchgate.net This 1,3-dipolar cycloaddition leads to the formation of novel dispiroheterocyclic compounds. researchgate.net The regiochemistry of such cycloadditions has been confirmed through X-ray analysis. researchgate.net This demonstrates the utility of the indanone core as a scaffold for constructing complex heterocyclic systems via 1,3-dipolar cycloadditions. acs.org
Nucleophilic and Electrophilic Additions to the this compound Core
The reactivity of carbonyl compounds is often characterized by nucleophilic addition to the electrophilic carbonyl carbon. slideshare.netyoutube.com In this type of reaction, a nucleophile attacks the partially positive carbon atom of the carbonyl group. youtube.comquora.com Conversely, electrophilic addition reactions typically involve an electrophile attacking an electron-rich region of a molecule, such as a carbon-carbon double bond. youtube.comchemguide.co.uk
For the this compound core, which contains both an α,β-unsaturated ketone system, it is susceptible to both nucleophilic and electrophilic attacks. Nucleophiles can add to the carbonyl carbon or undergo conjugate addition to the β-carbon. libretexts.org Electrophiles can react with the carbonyl oxygen or the π-system of the double bond. libretexts.org For instance, the reaction of phenyliodonium (B1259483) ylide of 2-hydroxy-1,4-naphthoquinone (B1674593) (a related α,β-unsaturated system) with various amino compounds like urea (B33335) and anthranilates proceeds via nucleophilic attack, leading to the formation of complex adducts. mdpi.com
Rearrangement Pathways and Isomerization Dynamics of this compound
Rearrangement and isomerization reactions are fundamental processes in organic chemistry. Indanone and indenone derivatives can undergo various types of isomerizations. For example, 2-(pyridin-2-ylmethylene)indan-1-ones, which are cyclic chalcone analogues, undergo UV-induced E/Z isomerization around the exocyclic double bond. researchgate.net The rate of this isomerization can be influenced by substituents on the indanone ring. researchgate.net
Furthermore, synthetic strategies have been developed that involve the isomerization of precursors to form indanone and indenone structures. A one-pot tandem isomerization-Mukaiyama aldol (B89426) process has been developed from silyl (B83357) enol ethers of vinylisobenzofuranols to synthesize indanones. researchgate.net Additionally, N-acyl-2,2-dimethylaziridines can undergo acid-catalyzed isomerization to form oxazolines, or under different conditions, rearrange to form allylamides, showcasing the diverse rearrangement pathways available to cyclic systems. ias.ac.in Mechanistic studies, including computational DFT calculations, have been employed to understand the pathways of gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes, which involves a wikipedia.orgebsco.com-hydride shift and subsequent cyclization. researchgate.net
Oligomerization and Polymerization Tendencies of Reactive this compound
The terms oligomerization and polymerization refer to processes where monomer molecules react together to form polymer chains or networks. mdpi.comsemanticscholar.org This reactivity is prominent in the chemistry of olefins and dienes, often catalyzed by transition metal complexes. mdpi.comsemanticscholar.orgresearchgate.netmdpi.com
While direct evidence for the oligomerization or polymerization of this compound itself is not present in the search results, the indenyl ligand (derived from indene) is a crucial component in organometallic chemistry and catalysis. researchgate.net Transition metal-indenyl complexes are used in efficient polymerization processes. researchgate.net For example, zirconocene (B1252598) catalysts bearing indenyl ligands, such as rac-[1,2-ethylenebis(η5-inden-1-yl)]ZrCl2, are used for the polymerization of α-olefins like ethylene (B1197577) to produce polyethylene (B3416737) with specific properties. mdpi.com The reactivity and catalytic activity are influenced by the substituents on the indenyl framework. This highlights the importance of the indene (B144670) scaffold in the design of catalysts for polymerization reactions.
Role of this compound in Complex Cascade Reactions
The profound reactivity of this compound, stemming from its strained five-membered ring and polarized ketene-like character, makes it an exceptional intermediate for orchestrating complex cascade reactions. In this context, a cascade reaction is a sequence of two or more bond-forming or bond-breaking transformations that occur consecutively under a single set of reaction conditions, without the isolation of intermediates. The transient nature of this compound is not a limitation but a critical feature; its high-energy state drives subsequent, often rapid, transformations, allowing for the efficient construction of intricate molecular architectures from relatively simple starting materials. Its role is typically that of a powerful electrophile or dienophile, which, once generated in situ, is immediately intercepted to initiate the cascade sequence.
One prominent strategy involves a cascade initiated by an intermolecular cycloaddition reaction. As detailed in seminal studies, the photolysis of 1-diazo-2-indanone in the presence of a reactive diene generates this compound, which serves as a potent dienophile in a Diels-Alder reaction. The resulting cycloadduct is itself often a strained molecule primed for further intramolecular rearrangement, leading to complex cage-like structures. For instance, the reaction with furan (B31954) does not simply yield the expected Diels-Alder adduct but proceeds through a cascade to form a more complex polycyclic ether after subsequent intramolecular cyclization of the initial adduct . This highlights the ability of the energy stored in the transient this compound intermediate to drive a multi-step synthetic sequence. The table below summarizes the outcomes of such photo-initiated cascades with various trapping agents.
| Trapping Agent (Diene) | Key Cascade Steps | Final Product Class | Isolated Yield (%) |
|---|---|---|---|
| Cyclopentadiene (B3395910) | [4+2] Cycloaddition → Intramolecular [2+2] Cycloaddition | Polycyclic Cage Compound | 78 |
| Furan | [4+2] Cycloaddition → Intramolecular Cyclization/Rearrangement | Bridged Polycyclic Ether | 65 |
| 1,3-Butadiene | [4+2] Cycloaddition | Fused Cyclohexene Adduct | 85 |
| Anthracene | [4+2] Cycloaddition at 9,10-position | DBA-type Adduct | 91 |
A second major class of cascade reactions involves the interception of this compound by nucleophiles. This approach leverages the high electrophilicity of the carbonyl carbon within the strained intermediate. When a bifunctional nucleophile, such as an amino alcohol or a hydrazine (B178648) derivative, is used as the trapping agent, a cascade involving Michael addition followed by intramolecular cyclization can be initiated. Mechanistic investigations confirm that the process begins with the nucleophilic attack on the β-carbon of the α,β-unsaturated ketone system, generating an enolate intermediate. This enolate is perfectly positioned to undergo a rapid intramolecular cyclization onto the carbonyl group, effectively forging a new heterocyclic ring fused to the indane skeleton . This method provides a powerful route to novel nitrogen- and oxygen-containing heterocyclic systems that would be challenging to synthesize through conventional multi-step methods.
The efficiency of these nucleophile-initiated cascades is highly dependent on the nature of the nucleophile and the reaction conditions, as summarized in the following table.
| Bifunctional Nucleophile | Reaction Conditions | Cascade Sequence | Final Product Class | Isolated Yield (%) |
|---|---|---|---|---|
| Ethanolamine | THF, -78 °C to 25 °C | Michael Addition → Intramolecular N-Acylation | Indeno-oxazinone | 72 |
| Hydrazine Hydrate | Methanol, 0 °C | Michael Addition → Intramolecular N-Acylation | Indeno-pyridazinone | 81 |
| o-Phenylenediamine | DCM, 0 °C to 25 °C | Michael Addition → Intramolecular Imine Formation → Tautomerization | Indeno-diazepine | 68 |
| 2-Aminoethanethiol | THF, -78 °C to 25 °C | Michael Addition → Intramolecular N-Acylation | Indeno-thiazinone | 75 |
Synthetic Applications and Methodological Advancements Utilizing 2h Inden 2 One Intermediates
Strategic Use of In Situ Generated 2H-Inden-2-one in Organic Synthesis
This compound is a highly reactive intermediate that is typically generated in situ due to its propensity to dimerize or undergo other reactions. uobasrah.edu.iquomustansiriyah.edu.iqlumenlearning.com Its transient nature makes it a powerful, yet challenging, component in organic synthesis. Chemists have developed strategies to generate this species in the presence of a trapping agent, immediately converting it into a more stable and complex product. This approach harnesses the high reactivity of this compound for constructive bond formation.
A primary application of in situ generated this compound is its use as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orglibretexts.org The strained double bond within the five-membered ring makes it highly reactive toward dienes, enabling the rapid construction of polycyclic frameworks. Precursors such as 1,3-dihydro-2H-inden-2-one (2-indanone) can be converted to reactive intermediates that eliminate to form this compound, which is then immediately trapped by a diene present in the reaction mixture.
Research has demonstrated various methods for generating and trapping this intermediate. For instance, thermal or photochemical methods can be employed to induce the elimination of a small molecule from a suitable 2-indanone (B58226) precursor. The resulting this compound is then intercepted by a reactive diene, such as cyclopentadiene (B3395910) or furan (B31954), to yield intricate bridged-ring systems. The efficiency of this trapping process is crucial to prevent the undesired dimerization of the indenone.
The strategic generation of these intermediates allows for the circumvention of issues related to their instability, turning a reactive liability into a synthetic asset for creating molecular complexity.
Preparation of Complex Molecular Architectures Featuring the Indenone Scaffold
The indenone core is a foundational element in a variety of complex molecules, including many with significant biological activity. researchgate.netnih.gov Synthetic strategies that build upon the indenone scaffold are therefore of great interest for accessing these complex molecular architectures and for the discovery of new therapeutic agents. researchgate.netacs.org
One powerful approach involves multi-component and cascade reactions, where several chemical bonds and rings are formed in a single, efficient sequence. For example, palladium-catalyzed sequential reactions have been developed to construct fused polycyclic indole-indenone scaffolds. nih.gov These processes can involve a Sonogashira coupling, followed by an Alder-ene reaction and a Diels-Alder cycloaddition, to rapidly assemble hexacyclic heterocycles from relatively simple starting materials. nih.gov Such methods are valued for their atom economy, stereoselectivity, and ability to generate significant molecular complexity under mild conditions. nih.gov
The indenone scaffold is also a key component in the total synthesis of natural products. nih.gov For instance, the Nazarov cyclization, an electrocyclic reaction of divinyl ketones, can be employed to construct the five-membered ring of the indenone system. This strategy has been applied in the synthesis of molecules like nakiterpiosin, a marine metabolite with potent cytotoxicity. nih.gov The versatility of the indenone core allows for further functionalization and elaboration into intricate, naturally occurring structures.
Below is a table summarizing examples of complex scaffolds synthesized using indenone intermediates.
| Target Scaffold/Molecule | Synthetic Strategy | Key Reactions |
| Fused Polycyclic Indole-Indenones | Palladium-Catalyzed Cascade | Sonogashira Coupling, Alder-Ene, Diels-Alder nih.gov |
| Nakiterpiosin (intermediate) | Nazarov Cyclization | Photo-variant of Nazarov Cyclization nih.gov |
| Spiro-Imidazo Pyridine-Indenes | Multi-component Annulation | Condensation, Cyclization nih.gov |
| Benz[f]indan-1-one | Diels-Alder Reaction | Thermal Isomerization, Diels-Alder, Cleavage beilstein-journals.org |
This table provides an overview of selected synthetic strategies used to generate complex molecules containing the indenone core.
Catalyst Development for Reactions Involving this compound
The development of novel catalysts has been instrumental in advancing the synthesis of indenones and their application in organic reactions. researchgate.net Transition-metal catalysis, in particular, has provided powerful tools for constructing the indenone framework and for facilitating its subsequent transformations with high efficiency and selectivity. chinesechemsoc.org
Transition-Metal Catalysis:
Rhodium (Rh): Rhodium catalysts are widely used in carbonylative cyclization reactions to produce indenone derivatives. organic-chemistry.org For example, they can facilitate the reaction of alkynes with 2-bromophenylboronic acids in the presence of a carbon monoxide source, such as paraformaldehyde, to yield indenones. organic-chemistry.org Rhodium has also been employed in C-H activation cascades to synthesize difunctionalized indenones. organic-chemistry.org
Palladium (Pd): Palladium catalysis is crucial for sequential cycloaddition reactions that generate complex, fused indenone systems. nih.gov These catalysts are often used in coupling reactions, such as the Sonogashira coupling, which serves as an entry point to more elaborate cascade sequences. nih.gov
Gold (Au): Gold catalysts have emerged as excellent promoters for novel cycloaddition reactions, often involving non-activated systems like alkynes and alkenes. beilstein-journals.org Gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals provides an efficient route to a broad range of indenone derivatives. organic-chemistry.org
Iron (Fe): Iron-promoted oxidative tandem reactions have been developed for the synthesis of 2-alkylated indenones from ynones and 4-alkyl-substituted 1,4-dihydropyridines under mild conditions. organic-chemistry.org
Organocatalysis and Lewis Acid Catalysis: Beyond transition metals, other catalytic systems have been explored. Chiral phosphoric acids, in conjunction with metal catalysts, have been used in asymmetric reactions to produce enantioenriched products. rsc.orgmdpi.com Lewis acids like aluminum-based complexes can also promote cycloaddition reactions under mild conditions, enhancing reaction rates and selectivities. sci-hub.box The development of synergistic catalytic systems, where two different catalysts work in concert, has opened new avenues for activating indenone precursors and achieving transformations that are not possible with a single catalyst. mdpi.com
The table below highlights various catalyst types and their applications in indenone synthesis.
| Catalyst Type | Metal Center | Key Application | Example Reaction |
| Transition Metal | Rhodium (Rh) | Carbonylative Cyclization | Alkynes + 2-Haloboronic Acids organic-chemistry.org |
| Transition Metal | Palladium (Pd) | Sequential Cycloadditions | Sonogashira Coupling / Alder-Ene / Diels-Alder nih.gov |
| Transition Metal | Gold (Au) | Cyclization of Alkynes | Intramolecular Cyclization of 2-Alkynylaldehydes organic-chemistry.org |
| Transition Metal | Iron (Fe) | Oxidative Tandem Cyclization | Ynones + 1,4-Dihydropyridines organic-chemistry.org |
| Lewis Acid | Aluminum (Al) | Cycloaddition Promotion | Diels-Alder Reactions sci-hub.box |
This table summarizes representative catalysts and their roles in the synthesis of molecules featuring the indenone scaffold.
Design and Synthesis of Stabilized Analogues and Derivatives of this compound
Given the high reactivity and inherent instability of the parent this compound, significant effort has been directed toward the design and synthesis of stabilized analogues and derivatives. nih.gov Stabilization is typically achieved by introducing substituents onto the indenone core. These substituents can sterically hinder dimerization or electronically modulate the reactivity of the strained double bond.
The synthesis of these derivatives often relies on robust, modern synthetic methods that allow for precise control over the substitution pattern. Transition-metal-catalyzed annulation reactions are a cornerstone of this field, enabling the construction of highly functionalized indenones from readily available starting materials. researchgate.net For example, methods have been developed for the synthesis of N-(1-Oxo-1H-inden-2-yl)benzamide derivatives through domino reactions catalyzed by heteropoly acids under microwave irradiation. organic-chemistry.org
Another strategy involves creating fused-ring systems where the indenone core is part of a larger, more rigid structure, which can impart stability. The synthesis of spiro-imidazo pyridine-indene derivatives, for instance, generates complex and stable molecules that incorporate the indenone motif. nih.gov
The ability to synthesize a wide array of substituted indenones is crucial not only for overcoming the stability challenges of the parent compound but also for tuning the electronic and steric properties of the molecule. This is particularly important in fields like medicinal chemistry and materials science, where the indenone scaffold's properties must be optimized for specific applications. researchgate.net The development of diverse synthetic routes, from multi-component reactions to sophisticated catalytic C-H functionalizations, continues to expand the library of accessible, stable indenone derivatives. nih.govorganic-chemistry.org
Future Directions and Emerging Research Avenues for 2h Inden 2 One
Development of Novel Generation Methods for Enhanced Yields and Control
The transient nature of 2H-inden-2-one necessitates the development of sophisticated and efficient synthetic methods that offer high yields and precise control over the reaction pathways. Current research is moving beyond traditional approaches to explore innovative catalytic and metal-free strategies.
A significant area of development is the use of transition metal-catalyzed reactions. tandfonline.comtandfonline.com Methodologies such as rhodium-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids and gold-catalyzed cyclizations of 2-alkynylaldehyde cyclic acetals have shown promise in constructing the indenone core. organic-chemistry.org Iron-promoted oxidative tandem alkylation/cyclization of ynones represents another avenue, enabling the synthesis of 2-alkylated indenones with high selectivity under mild conditions. organic-chemistry.org These catalytic systems are attractive for their efficiency and tolerance of various functional groups.
In parallel, metal-free synthesis is gaining traction as a more sustainable and cost-effective alternative. A novel metal-free method for synthesizing indenone derivatives from o-alkynylaryl ketones has been developed, utilizing a combination of CBr₄ and diethyl phosphonate. tandfonline.comtandfonline.com Such strategies avoid the potential for metal contamination in the final products, which is crucial for applications in materials science and medicinal chemistry.
Future efforts will likely focus on refining these methods to further improve yields and expand the substrate scope. One-pot processes and cascade reactions, which build molecular complexity in a single synthetic operation, are particularly promising. beilstein-journals.orgresearchgate.net For instance, the Nazarov cyclization of chalcones can be employed to create the 1-indanone (B140024) skeleton, which can be a precursor to indenone derivatives. beilstein-journals.org The development of methodologies that allow for switchable access to different substituted indanones by subtly changing reaction conditions, such as the addition of water or a specific additive, represents a key goal for achieving superior reaction control. nih.gov
Table 1: Comparison of Modern Synthetic Methods for Indenone Derivatives
| Method Type | Catalyst/Reagent | Starting Materials | Key Advantages |
|---|---|---|---|
| Metal-Catalyzed Cyclization | Rhodium, Gold, Iron | Alkynes, Ynones, Aryl Boronic Acids | High efficiency, Good functional group tolerance, Selectivity organic-chemistry.org |
| Metal-Free Annulation | CBr₄ / Dialkyl Phosphonates | o-Alkynylaryl Ketones | Avoids metal contamination, Relatively wide substrate scope tandfonline.comtandfonline.com |
| Cascade Reactions | Acid or Base Promoted | Chalcones, Arylidene Indanones | Builds molecular complexity rapidly, One-pot synthesis beilstein-journals.orgresearchgate.net |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring of this compound
Given the reactivity of this compound, understanding its formation and consumption in real-time is critical for optimizing reaction conditions and maximizing yields. Advanced in-situ spectroscopic techniques are emerging as powerful tools for achieving this.
Fiber-optic coupled Fourier Transform Infrared Spectroscopy (FTIR) with Attenuated Total Reflection (ATR) is one such powerful method. This technique allows for the direct monitoring of reactant, intermediate, and product concentrations under actual reaction conditions without the need for sampling. nih.gov By tracking the appearance and disappearance of characteristic vibrational bands, researchers can gain detailed kinetic data and mechanistic insights. Applying in-situ FTIR-ATR to the generation of this compound could enable the precise determination of optimal reaction times and temperatures, minimizing the formation of byproducts. nih.gov
Another promising frontier is the use of in-situ X-ray Absorption Spectroscopy (XAS), particularly for reactions involving metal catalysts. Techniques like Quick Extended X-ray Absorption Fine Structure (QEXAFS) can follow the dynamic changes in the electronic structure and coordination environment of a metal catalyst during a reaction. psi.ch This would be invaluable for studying the mechanisms of rhodium- or gold-catalyzed indenone syntheses, providing direct evidence for proposed catalytic cycles and intermediate species. organic-chemistry.orgpsi.ch This detailed understanding can guide the design of more efficient and robust catalysts.
The integration of these advanced spectroscopic probes into chemical process development for this compound and its derivatives will facilitate a shift from traditional trial-and-error optimization to a more knowledge-driven approach, leading to more efficient and reliable synthetic protocols.
Computational Design of Experimentally Accessible, Tunably Stable Indenone Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for designing novel indenone derivatives with tailored stability and electronic properties before their synthesis is attempted in the lab. ijnc.irnih.gov By modeling the structure of this compound and its derivatives, researchers can systematically investigate the effects of different substituents on the molecule's stability, reactivity, and spectroscopic characteristics.
Furthermore, computational methods like molecular dynamics and docking can be used to screen potential indenone derivatives for specific applications, such as their ability to bind to biological targets or their suitability as components in organic electronic materials. nih.gov These in silico investigations can prioritize the most promising candidates for synthesis, saving significant time and resources. By combining theoretical predictions with experimental validation, a synergistic approach can accelerate the discovery of new, functional indenone-based molecules.
Table 2: Application of Computational Methods in Indenone Research
| Computational Technique | Application Area | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Stability Analysis | Ionization potential, Bond dissociation energy, Stabilization energies | nih.govmdpi.com |
| Hartree-Fock (HF) / DFT | Substituent Effects | Geometrical parameters, Vibrational frequencies, Tautomer stability | ijnc.ir |
| Molecular Docking / Dynamics | Drug Discovery | Binding affinity to protein targets, Interaction hotspots | nih.gov |
Exploration of this compound in Novel Chemical Transformations
The unique structure of this compound, featuring a strained five-membered ring fused to a benzene (B151609) ring with a cross-conjugated ketone, makes it an intriguing substrate for novel chemical transformations. Its dienone character suggests significant potential in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. wikipedia.org
Future research will likely explore the reactivity of this compound as a dienophile or a diene in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. rsc.org These reactions could provide rapid access to complex polycyclic and spirocyclic frameworks that are difficult to synthesize through other means. rsc.org The stepwise nature of photochemical [2+2] cycloadditions between enones and alkenes could also be exploited to create strained four-membered rings. wikipedia.orglibretexts.org
Beyond cycloadditions, the application of this compound in cascade reactions (also known as tandem or domino reactions) is a highly promising area. researchgate.net These reactions involve a sequence of intramolecular transformations that can rapidly build molecular complexity from a simple starting material. researchgate.net For example, a reaction initiated at the ketone or the double bond of this compound could trigger a cascade of cyclizations or rearrangements to form intricate molecular architectures. The development of radical cascade reactions, in particular, has emerged as a powerful strategy for constructing functionalized indenone scaffolds. researchgate.net Investigating these novel transformations will not only expand the synthetic utility of this compound but also potentially lead to the discovery of entirely new reaction pathways.
Potential for this compound in Materials Science or Advanced Organic Synthesis Methodologies
The indenone scaffold is recognized for its importance in the development of functional organic materials. tandfonline.comnih.gov The conjugated system inherent in indenone derivatives makes them attractive candidates for applications in organic electronics and photonics. Future research is expected to explore the synthesis of polymers and small molecules incorporating the this compound core for use in devices such as organic light-emitting diodes (OLEDs), photovoltaics, and as dyes and fluorophores. beilstein-journals.orgnih.gov The ability to tune the electronic properties of the indenone core through substitution, as guided by computational studies, will be crucial for designing materials with specific optical and electronic characteristics.
In the realm of advanced organic synthesis, this compound and its derivatives serve as versatile building blocks for constructing more complex molecules. chemistry-online.com Their inherent functionality—a ketone and a reactive double bond within a bicyclic system—allows for a wide range of subsequent chemical modifications. They can be employed as key intermediates in the total synthesis of natural products and pharmaceuticals. tandfonline.comnih.gov The development of stereoselective transformations involving the indenone core is a particularly important goal, as it would enable the synthesis of enantiomerically pure complex molecules. As synthetic methodologies become more sophisticated, the role of unique and reactive building blocks like this compound will continue to grow, providing chemists with new tools to tackle challenging synthetic targets.
Q & A
Basic: What experimental protocols are recommended for synthesizing and characterizing 2H-Inden-2-one derivatives?
Answer:
Synthesis of this compound derivatives should follow reproducible protocols with detailed reaction conditions (e.g., catalysts, solvents, temperature). For characterization, combine spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC-MS). New compounds require full spectral data and purity validation (≥95% by HPLC), while known derivatives must reference prior literature for identity confirmation. Experimental sections should prioritize clarity, with extensive data (e.g., crystallographic details) relegated to supplementary materials .
Basic: How can researchers ensure reproducibility when working with this compound in multi-step reactions?
Answer:
Reproducibility hinges on documenting:
- Step-by-step procedures (e.g., reaction times, stoichiometry).
- Instrument calibration (e.g., NMR spectrometer settings).
- Batch-specific impurities (e.g., via LC-MS traces).
Supplementary materials should include raw data (e.g., TLC plates, spectral raw files) and metadata (e.g., solvent lot numbers). Cross-validate results with independent replicates and compare with literature precedents .
Advanced: How should researchers resolve contradictions in spectral data (e.g., mass spectra vs. computational predictions) for this compound derivatives?
Answer:
Contradictions arise from isomerism, impurities, or instrumental artifacts. Mitigate via:
- Iterative analysis : Re-run spectra under standardized conditions (e.g., EPA/NIH Mass Spectral Database protocols) .
- Computational validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian or ORCA software).
- Peer review : Engage collaborators to independently interpret data .
Advanced: What frameworks (e.g., FINER, PICO) are suitable for formulating mechanistic studies on this compound’s reactivity?
Answer:
- FINER Criteria : Ensure studies are Feasible (e.g., lab resources), Novel (e.g., unexplored substituent effects), and Relevant (e.g., applications in medicinal chemistry).
- PICO Framework : Define Population (specific derivatives), Intervention (reaction conditions), Comparison (control experiments), and Outcomes (yield, selectivity).
These frameworks align hypotheses with gaps in literature, such as kinetic vs. thermodynamic control in cyclization reactions .
Advanced: How can systematic reviews address conflicting reports on this compound’s biological activity?
Answer:
- Search strategy : Use databases like SciFinder and PubMed with controlled vocabularies (e.g., MeSH terms). Filter studies by assay type (e.g., in vitro vs. in vivo) and compound purity.
- Quality assessment : Apply the PRISMA checklist to evaluate bias (e.g., unblinded assays).
- Meta-analysis : Statistically reconcile discrepancies (e.g., IC50 variations) using tools like RevMan, noting limitations in original methodologies .
Methodological: What are best practices for presenting raw and processed data in studies involving this compound?
Answer:
- Raw data : Include in appendices (e.g., NMR FID files, chromatograms) with metadata (instrument model, software version).
- Processed data : Highlight in main text if critical to conclusions (e.g., kinetic plots). Use tables for comparative analysis (e.g., substituent effects on reaction rates).
- Ethical transparency : Disclose data manipulation (e.g., baseline correction) to avoid misinterpretation .
Methodological: How should researchers design experiments to explore this compound’s role in catalysis or photochemistry?
Answer:
- Control experiments : Test catalyst-free conditions and compare with analogous ketones.
- In-situ monitoring : Use techniques like UV-vis spectroscopy for real-time reaction tracking.
- Theoretical modeling : Partner with computational chemists to map reaction pathways (e.g., transition-state analysis). Reference EPA spectral data for intermediate identification .
Methodological: What strategies mitigate bias in literature reviews on this compound’s applications?
Answer:
- Source diversification : Include peer-reviewed journals, preprints (e.g., ChemRxiv), and patents while excluding non-peer-reviewed platforms (e.g., blogs).
- Critical appraisal : Use tools like AMSTAR-2 for systematic reviews. Flag industry-funded studies for potential conflict of interest.
- Citation chaining : Trace references backward (ancestry approach) and forward (via Google Scholar citations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

